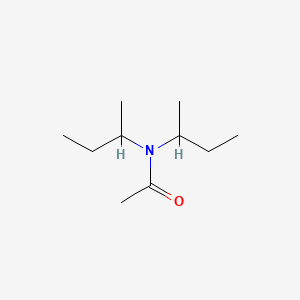

Acetamide, N,N-bis(1-methylpropyl)-

Description

Acetamide, N,N-bis(1-methylpropyl)- (IUPAC name: N,N-di-sec-butylacetamide) is a tertiary acetamide derivative characterized by two branched 1-methylpropyl (sec-butyl) groups attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C₁₀H₂₁NO, with a molecular weight of 171.28 g/mol (inferred from structural analogs). This compound belongs to the class of alkyl-substituted acetamides, which are widely studied for their solvent properties, chemical stability, and applications in organic synthesis and industrial processes.

Properties

CAS No. |

57233-37-1 |

|---|---|

Molecular Formula |

C10H21NO |

Molecular Weight |

171.28 g/mol |

IUPAC Name |

N,N-di(butan-2-yl)acetamide |

InChI |

InChI=1S/C10H21NO/c1-6-8(3)11(10(5)12)9(4)7-2/h8-9H,6-7H2,1-5H3 |

InChI Key |

MCDKWCMKCJAFSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N(C(C)CC)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Direct Amidation Method

The classical approach involves reacting acetic acid or acetic acid derivatives (e.g., esters or acid chlorides) with 1-methylpropylamine under controlled conditions to form the N,N-bis(1-methylpropyl)acetamide. This method typically requires:

- Excess amine to drive the reaction to completion

- Elevated temperatures or catalysts to facilitate amidation

- Removal of water or by-products to shift equilibrium

While direct amidation is straightforward, it may suffer from incomplete conversion and requires purification steps to remove unreacted amine and side products.

Reductive Amination and Leuckart Reaction

A more sophisticated method involves the Leuckart reaction, which is a reductive amination process converting ketones into N-methyl amine derivatives. According to recent research, ketones structurally related to 1-methylpropyl groups can be converted into the corresponding amines by treatment with formamide and formic acid at elevated temperatures (around 170 °C) for extended periods (up to 18 hours), or more efficiently using microwave-assisted heating for about 90 minutes. The resulting formamide intermediates are then reduced using lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) to yield the secondary amines required for subsequent acetamide synthesis.

This method is advantageous for producing pure amines that can then be acylated to form the target acetamide.

Bromoacetyl Bromide Route and Nucleophilic Substitution

Another approach involves the synthesis of α-bromoacetamide intermediates by reacting primary or secondary amines with bromoacetyl bromide in the presence of triethylamine in dry acetonitrile at room temperature. These intermediates then undergo nucleophilic substitution with nitrogen nucleophiles such as imidazole or other amines to form the desired acetamide derivatives. Use of bases like NaH in dry tetrahydrofuran (THF) improves yields and scalability for biological testing.

While this method is more commonly used for functionalized acetamide derivatives, it can be adapted for N,N-bis(1-methylpropyl)acetamide by selecting appropriate amines.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Amidation | Acetic acid or derivatives + 1-methylpropylamine | Elevated temp, excess amine | Simple, direct | Equilibrium limitations, purification needed |

| Leuckart Reaction + Reduction | Ketone + formamide + formic acid; LiAlH4 or DIBAL-H | 170 °C, 18 h or microwave-assisted | High purity amines, scalable | Multi-step, requires strong reducing agents |

| Bromoacetyl Bromide + Nucleophilic Substitution | Bromoacetyl bromide + amine + base | Room temp, dry solvents (ACN, THF) | Good yields, adaptable for derivatives | Requires handling of reactive intermediates |

| Industrial Esterification + Amidation | Carboxylic acid + alcohol + amine | Acid catalysis, distillation, ion-exchange purification | High purity, scalable | Complex process, not specific to target compound |

Research Notes and Analytical Findings

- The Leuckart reaction's microwave-assisted variant significantly reduces reaction time from 18 hours to 90 minutes, improving efficiency without compromising yield.

- Use of strong bases like NaH in nucleophilic substitution enhances deprotonation and reaction yields, critical for scale-up synthesis.

- Industrial methods emphasize the removal of by-products such as methanol and excess amines via distillation and ion-exchange resins to achieve high purity, which may be applied to the preparation of N,N-bis(1-methylpropyl)acetamide analogs.

- Spectroscopic data such as ^1H-NMR and mass spectrometry confirm the structure and purity of synthesized acetamide derivatives.

Chemical Reactions Analysis

Types of Reactions

N,N-Di-sec-butylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the amide to the corresponding amine.

Substitution: The amide group can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Di-sec-butylacetamide oxides, while reduction can produce sec-butylamine .

Scientific Research Applications

Mechanism of Action

The mechanism by which N,N-Di-sec-butylacetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a proton donor, influencing the activity of enzymes that catalyze amide reactions. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial processes .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

The following table summarizes key structural, physical, and functional differences between N,N-bis(1-methylpropyl)acetamide and related compounds:

Key Observations:

Substituent Effects on Physical Properties: Branching and Chain Length: Longer/bulkier substituents (e.g., 2-ethylhexyl in ) increase molecular weight and hydrophobicity, reducing water solubility but enhancing compatibility with nonpolar solvents. The sec-butyl groups in the target compound likely confer intermediate polarity compared to smaller (methyl) or larger (2-ethylhexyl) substituents. Boiling Points: N,N-Diisopropylacetamide (143.23 g/mol) has a lower boiling point (~194°C at 3 Torr) than the target compound (inferred higher due to larger molecular weight).

Chemical Reactivity and Applications :

- Solvent Utility : Smaller alkyl-substituted acetamides (e.g., DMAC) are polar aprotic solvents, while bulkier analogs like N,N-bis(2-ethylhexyl)acetamide are specialized in metal extraction. The target compound’s sec-butyl groups may balance polarity and lipophilicity for niche solvent applications.

- Synthetic Flexibility : Palladium-catalyzed coupling reactions () and silylation agents () highlight acetamides’ roles in organic synthesis, though the target compound’s specific reactivity remains unexplored in the evidence.

Toxicity and Safety: DMAC (N,N-dimethylacetamide) is regulated due to reproductive and hepatic toxicity, while larger alkyl analogs (e.g., diisopropyl or bis-2-ethylhexyl) may exhibit lower acute toxicity but require handling precautions. No direct toxicity data exist for the target compound.

Research Findings and Data Gaps

Extraction Efficiency :

- N,N-Bis(2-ethylhexyl)acetamide demonstrated >90% efficiency in platinum(IV) recovery from hydrochloric acid media, attributed to its strong ligand properties and hydrophobic backbone. The target compound’s shorter sec-butyl chains might reduce extraction efficacy but improve biodegradability.

Spectroscopic Characterization :

- IR spectra of analogous acetamides (e.g., N,N-diisopropylacetamide) show characteristic amide C=O stretches near 1650 cm⁻¹ and N-H bends absent in tertiary amides. Similar spectral features are expected for the target compound.

Thermodynamic Data :

- Vapor pressure curves for N,N-diisopropylacetamide () reveal a logarithmic increase with temperature (e.g., 137.40 kPa at 480.60 K). The target compound’s higher molecular weight suggests lower volatility.

Biological Activity

Acetamide, N,N-bis(1-methylpropyl)-, also known as N,N-bis(1-methylpropyl)acetamide, is a compound with the chemical formula and CAS number 57233-37-1. This compound has garnered attention in various scientific fields due to its potential biological activities, including its interactions with specific enzymes and its role in medicinal chemistry.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 171.29 g/mol |

| IUPAC Name | N,N-bis(1-methylpropyl)acetamide |

| CAS Number | 57233-37-1 |

The biological activity of Acetamide, N,N-bis(1-methylpropyl)- is primarily linked to its interaction with various biological targets. Research indicates that compounds with similar structures can act as inhibitors for specific enzymes, such as heme oxygenase-1 (HO-1). The inhibition of HO-1 has been associated with anticancer properties, as it plays a crucial role in cellular defense mechanisms and the regulation of oxidative stress.

Case Studies and Research Findings

- Inhibition of Heme Oxygenase-1 (HO-1) :

-

Anticancer Activity :

- Compounds structurally related to Acetamide, N,N-bis(1-methylpropyl)- have been tested for anticancer activity against various cancer cell lines, including prostate (DU145) and lung (A549) cancer cells. The results demonstrated that modifications to the acetamide structure could enhance biological activity and selectivity towards cancer cells .

- Comparative Studies :

Toxicological Profile

Understanding the safety profile of Acetamide, N,N-bis(1-methylpropyl)- is essential for its potential therapeutic use. According to available data, this compound should be handled with care due to possible irritative effects on skin and eyes. Safety Data Sheets (SDS) provide guidelines on proper handling and exposure limits .

Summary of Biological Activities

The following table summarizes key biological activities associated with Acetamide, N,N-bis(1-methylpropyl)- and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.